3-(Azetidin-3-yl)-3,4-dihydropyrimidin-4-one
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Overview
Description
3-(3-Azetidinyl)-4(3H)-pyrimidinone is a heterocyclic compound that features both azetidine and pyrimidinone rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Azetidinyl)-4(3H)-pyrimidinone typically involves the formation of the azetidine ring followed by the construction of the pyrimidinone moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, azetidin-3-ols can be treated with sulfenes to form azetidinyl mesylates, which are then used as intermediates for further reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(3-Azetidinyl)-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the azetidine or pyrimidinone rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the molecule.
Scientific Research Applications
3-(3-Azetidinyl)-4(3H)-pyrimidinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Azetidinyl)-4(3H)-pyrimidinone involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine, which is beneficial in conditions like Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
3-Azetidinyl acetic acid methyl ester derivatives: These compounds share the azetidine ring and have been studied for their neuroprotective activity.
3-Substituted azetidines: These compounds have similar structural features and pharmacological properties.
Uniqueness
3-(3-Azetidinyl)-4(3H)-pyrimidinone is unique due to the combination of the azetidine and pyrimidinone rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse chemical modifications and potential therapeutic applications.
Properties
Molecular Formula |
C7H9N3O |
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Molecular Weight |
151.17 g/mol |
IUPAC Name |
3-(azetidin-3-yl)pyrimidin-4-one |
InChI |
InChI=1S/C7H9N3O/c11-7-1-2-8-5-10(7)6-3-9-4-6/h1-2,5-6,9H,3-4H2 |
InChI Key |
UPHKOOIVQBDQJT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)N2C=NC=CC2=O |
Origin of Product |
United States |
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